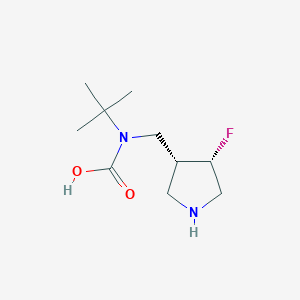![molecular formula C15H18N2O4 B12878793 2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-97-2](/img/structure/B12878793.png)
2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide: is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The presence of the isoxazole ring in the structure of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide contributes to its potential biological and pharmacological properties.
Métodos De Preparación
The synthesis of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzoic acid with 3-isopropylisoxazole-5-amine in the presence of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) . The reaction is typically carried out at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring can be substituted with different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
- N-(3-Propylisoxazol-5-yl)-2,6-dimethoxybenzamide
- N-(3-Methylisoxazol-5-yl)-2,6-dimethoxybenzamide
- N-(3-Phenylisoxazol-5-yl)-2,6-dimethoxybenzamide
These compounds share the isoxazole ring structure but differ in the substituents attached to the ring. The uniqueness of N-(3-Isopropylisoxazol-5-yl)-2,6-dimethoxybenzamide lies in its specific isopropyl group, which can influence its biological activity and chemical reactivity .
Propiedades
Número CAS |
82558-97-2 |
|---|---|
Fórmula molecular |
C15H18N2O4 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-(3-propan-2-yl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)10-8-13(21-17-10)16-15(18)14-11(19-3)6-5-7-12(14)20-4/h5-9H,1-4H3,(H,16,18) |
Clave InChI |
BLJGYEWSMMJOEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




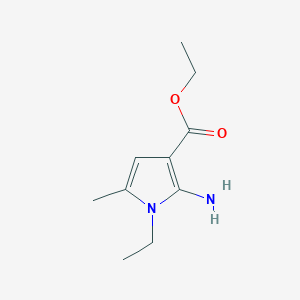
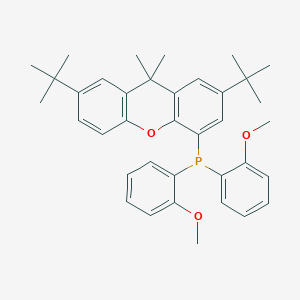
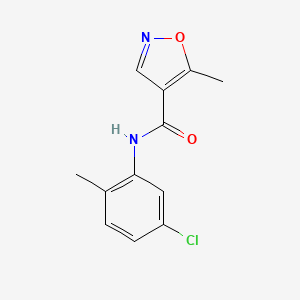
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
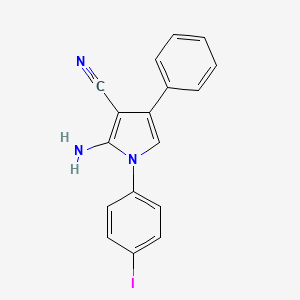
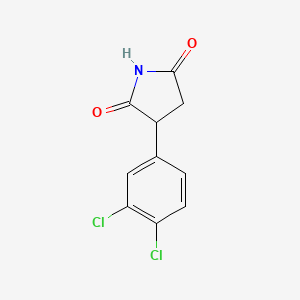
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
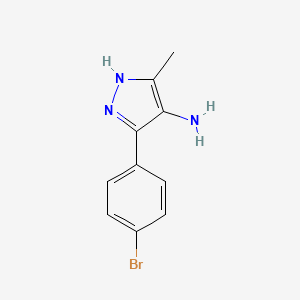
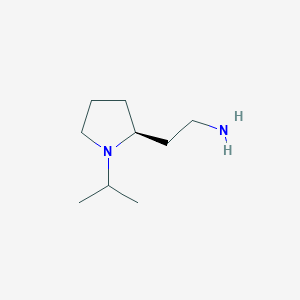
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
